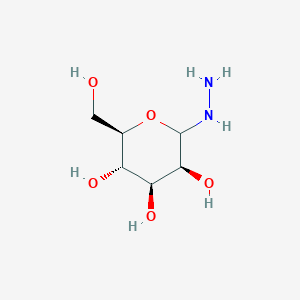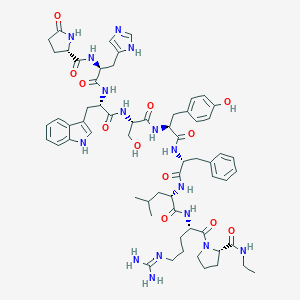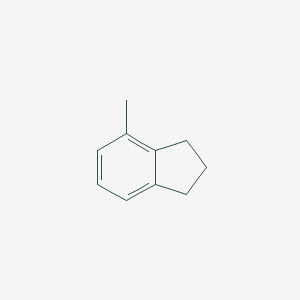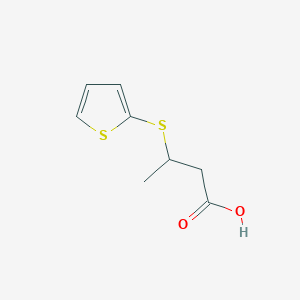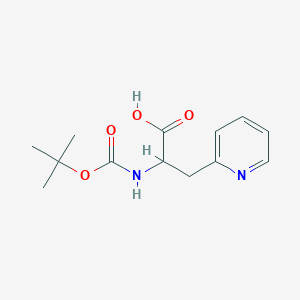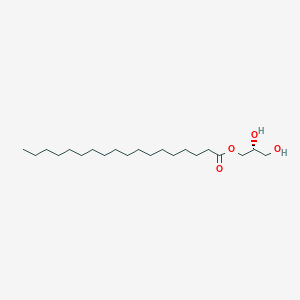
3-Stéaroyl-sn-glycérol
Vue d'ensemble
Description
C'est l'ester de glycérol de l'acide stéarique et il se présente sous la forme d'une poudre floconneuse blanche, inodore et au goût sucré, hygroscopique . Le monostéarate de glycéryle est largement utilisé dans les industries alimentaire, pharmaceutique et cosmétique en raison de ses propriétés émulsifiantes, épaississantes et stabilisantes .
Applications De Recherche Scientifique
Glyceryl monostearate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Industry: Widely used in the food industry as an emulsifier, thickener, and anti-caking agent.
Mécanisme D'action
Target of Action
3-Stearoyl-sn-glycerol, a type of 3-acyl-sn-glycerol, primarily targets Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . HDAC3 is an enzyme that removes acetyl groups from an N-acetyl lysine amino acid on a histone, modulating gene expression involved in cell survival, proliferation, angiogenesis, inflammation, and immunity . STAT3 is a molecule highly expressed in various cancer cells, including leukemia, multiple myeloma, lymphoma, squamous cell carcinoma, and other solid tumors .
Mode of Action
3-Stearoyl-sn-glycerol interacts with its targets, leading to the inactivation of HDAC3 and STAT3 . It enhances histone H3 acetylation but decreases HDAC activity and HDAC3 expression . It also inhibits the phosphorylation of STAT3, its DNA binding activity, and the nuclear co-localization of HDAC3 and STAT3 .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the phosphorylation of Src and Janus activated kinase 2 while promoting the expression of tyrosine phosphatase Src homology 2 domain-containing phosphatase 1 (SHP-1) . It also effectively attenuates the expression of survival genes such as Cyclin D1, Cyclin E, Bcl-x L, Bcl-2, and survivin .
Pharmacokinetics
It’s known that the compound shows significant cytotoxicity at 80 μm .
Result of Action
The molecular and cellular effects of 3-Stearoyl-sn-glycerol’s action include the induction of apoptosis by sub-G1 accumulation, increase in Annexin V positive, and caspase activation . It also suppresses the binding of HDAC3 and STAT3 to Bcl-x L, Bcl-2, and survivin promoter .
Action Environment
It’s known that the compound’s action can be reversed by silencing shp-1 and pervanadate, an inhibitor of protein tyrosine phosphatase .
Analyse Biochimique
Biochemical Properties
It is known to be involved in various metabolic reactions in organisms ranging from algae to humans
Cellular Effects
It is known that monoacylglycerols, the class of compounds to which 3-Stearoyl-sn-glycerol belongs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that monoacylglycerols can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le monostéarate de glycéryle peut être synthétisé par estérification du glycérol avec l'acide stéarique. Cette réaction est généralement catalysée par des catalyseurs acides ou basiques. Les catalyseurs acides courants comprennent l'acide sulfurique et les acides sulfoniques organiques, tandis que les catalyseurs basiques comprennent les hydroxydes métalliques et les carbonates inorganiques . Les conditions de réaction impliquent généralement le chauffage des réactifs à des températures comprises entre 140 °C et 180 °C .
Méthodes de production industrielle
La production industrielle de monostéarate de glycéryle implique souvent la glycérolyse de triglycérides provenant de graisses végétales ou animales avec du glycérol . Ce processus est effectué dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Une autre méthode implique la transestérification de graisses et d'huiles naturelles avec du glycérol . Le processus industriel est conçu pour être efficace, rentable et évolutif .
Analyse Des Réactions Chimiques
Types de réactions
Le monostéarate de glycéryle subit principalement des réactions d'estérification et de transestérification. Il peut également participer à des réactions d'hydrolyse en conditions basiques ou acides .
Réactifs et conditions courants
Estérification : Acide stéarique et glycérol avec des catalyseurs acides (par exemple, acide sulfurique) à 140 °C à 180 °C.
Transestérification : Graisses et huiles naturelles avec du glycérol en utilisant des catalyseurs basiques (par exemple, hydroxydes métalliques) à des températures similaires.
Hydrolyse : Hydrolyse basique en utilisant de l'hydroxyde de sodium ou de l'hydroxyde de potassium.
Principaux produits
Le principal produit de ces réactions est le monostéarate de glycéryle, avec des quantités mineures de diglycérides et de triglycérides comme sous-produits .
Applications de la recherche scientifique
Le monostéarate de glycéryle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme émulsifiant et stabilisant dans diverses formulations chimiques.
Industrie : Largement utilisé dans l'industrie alimentaire comme émulsifiant, épaississant et anti-agglomérant.
Mécanisme d'action
Le monostéarate de glycéryle agit principalement comme un émulsifiant en réduisant la tension superficielle entre les phases huile et eau, stabilisant ainsi les émulsions . Il y parvient grâce à sa structure amphiphile, qui contient à la fois des composants hydrophiles (glycérol) et hydrophobes (acide stéarique) . Dans les systèmes biologiques, le monostéarate de glycéryle peut interagir avec les membranes cellulaires, améliorant la perméabilité et l'absorption des médicaments .
Comparaison Avec Des Composés Similaires
Composés similaires
Distéarate de glycéryle : Un autre ester de glycérol d'acide stéarique, mais avec deux molécules d'acide stéarique.
Tristearate de glycéryle : Contient trois molécules d'acide stéarique.
Monolaurate de glycéryle : Structure similaire mais avec de l'acide laurique au lieu de l'acide stéarique.
Unicité
Le monostéarate de glycéryle est unique en raison de son équilibre entre propriétés hydrophiles et hydrophobes, ce qui en fait un émulsifiant efficace pour une large gamme d'applications. Sa capacité à former des émulsions stables et sa polyvalence dans diverses industries le distinguent des autres composés similaires .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
| Record name | Glyceryl monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
| Record name | 1-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2,3-Dihydroxypropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols in vegetable oils?
A1: The ability to separate these isomers is crucial for analyzing the composition of vegetable oils and understanding their properties. Different isomers can exhibit distinct physical and chemical characteristics, influencing the oil's functionality in food or industrial applications. [, ]
Q2: Can you elaborate on the reversed-phase high-performance liquid chromatography (RP-HPLC) method used to analyze diacylglycerols (DAG)?
A2: Researchers successfully separated various DAG isomers, including those containing stearoyl groups, using RP-HPLC with 100% acetonitrile as the mobile phase and UV detection at 205 nm. This method demonstrated good linearity, precision, and accuracy for quantifying different DAG molecular species. [, ]
Q3: How was 1-α-linolenoyl-2-palmitoyl-3-stearoyl-sn-glycerol isolated and identified?
A3: This specific triacylglycerol, containing a 3-stearoyl-sn-glycerol moiety, was isolated from the dichloromethane extract of Marrubium incanum Desr. using column chromatography. Its structure was elucidated through comprehensive NMR spectroscopic analysis. []
Q4: Why is the optical rotation of 1 (or 3)-stearoyl-sn-glycerol considered a challenge in its study?
A4: The small specific rotation exhibited by 1 (or 3)-stearoyl-sn-glycerol poses a challenge for determining its optical purity and confirming the identity of newly synthesized compounds. This characteristic makes it difficult to distinguish between enantiomers and assess their individual properties. [, ]
Q5: What binary phase behavior studies have been conducted on compounds containing the 3-stearoyl-sn-glycerol moiety?
A5: Several studies have investigated the binary phase behavior of triacylglycerols containing 3-stearoyl-sn-glycerol. These studies focused on understanding the mixing behavior and phase transitions of these compounds with other lipids, providing insights into their potential applications in areas like food science and material science. [, , , , ]
Q6: Were any antimicrobial activities reported for compounds isolated alongside 3-stearoyl-sn-glycerol?
A6: Yes, research on the marine microalgae Thraustochytrium pachydermum TSL10, a source of (S)-3-stearoyl-sn-glycerol, also led to the isolation of several sterols. These sterols exhibited significant antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans. []
Q7: Can you provide the molecular formula and weight of 3-Stearoyl-sn-glycerol?
A7: The molecular formula for 3-Stearoyl-sn-glycerol is C21H42O5, and its molecular weight is 370.57 g/mol.
Q8: Are there any reported methods for synthesizing C-18 mixed acid diacyl-sn-glycerol enantiomers, which are structurally related to 3-Stearoyl-sn-glycerol?
A8: Yes, research has explored the synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers. While specific details about the synthesis of 3-Stearoyl-sn-glycerol weren't provided in the given papers, the synthesis of related compounds suggests potential routes for its preparation and study. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


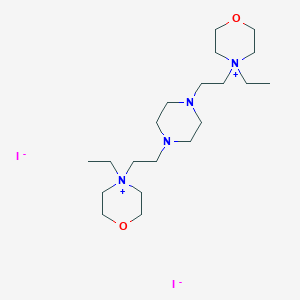
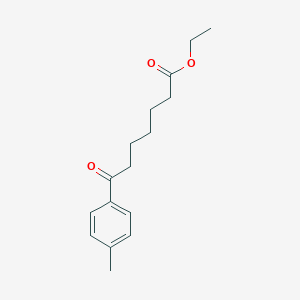
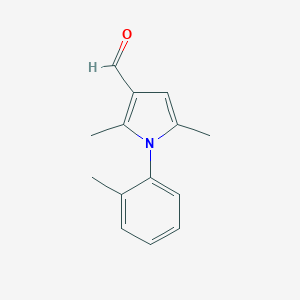

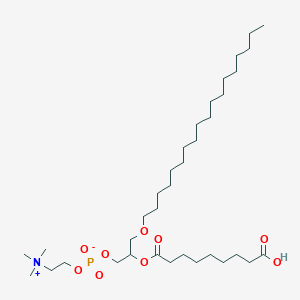
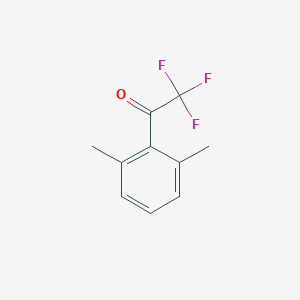
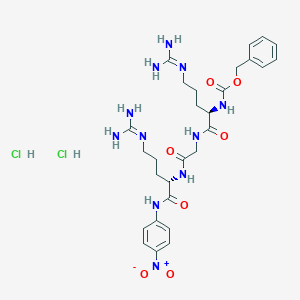
![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)
